molecular formula C7H9NO3S B178281 N-Hydroxy-4-methylbenzenesulfonamide CAS No. 1593-60-8

N-Hydroxy-4-methylbenzenesulfonamide

Cat. No. B178281
CAS RN: 1593-60-8
M. Wt: 187.22 g/mol
InChI Key: XMJJPCJUQLGGND-UHFFFAOYSA-N
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Description

N-Hydroxy-4-methylbenzenesulfonamide is an organic compound with the molecular formula C7H9NO3S . It is also known by other names such as p-Toluenesulfonylhydroxylamine .


Synthesis Analysis

The synthesis of N-Hydroxy-4-methylbenzenesulfonamide has been described in various studies . One method involves the electrochemical generation of hydroxyimino-cyclohexa-dien-ylidene haloniums and their application in the synthesis of new halo-N-hydroxysulfonamide derivatives . This method is based on the reaction of halonium acceptors with arylsulfinic acids .


Molecular Structure Analysis

The molecular structure of N-Hydroxy-4-methylbenzenesulfonamide consists of a benzene ring with a sulfonamide group that is S-linked . The molecular weight is 187.22 Da .


Physical And Chemical Properties Analysis

N-Hydroxy-4-methylbenzenesulfonamide has a density of 1.4±0.1 g/cm3, a boiling point of 355.6±35.0 °C at 760 mmHg, and a flash point of 168.9±25.9 °C . It has 4 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis and Spectroscopic Investigation

N-Hydroxy-4-methylbenzenesulfonamide derivatives have been synthesized and characterized using various spectroscopic methods, including NMR and FT-IR. These compounds were studied for their molecular and electronic structures using density functional theory calculations. Such studies are crucial for understanding the properties and potential applications of these derivatives in various fields, including material science and molecular electronics (Mahmood, Akram, & Lima, 2016).

Quantum-Chemical Calculations

Quantum-chemical calculations have been applied to N-Hydroxy-4-methylbenzenesulfonamide derivatives, particularly for defining their optimized state, predicting free energy, and identifying molecular orbitals participating in spectrum formation. This research contributes to the theoretical understanding of the electronic properties of these compounds (Peiming, Shahab, Yan, & Labanava, 2022).

Crystallographic Characterization

Research has been conducted on the crystallographic characterization of N-Hydroxy-4-methylbenzenesulfonamide derivatives. This includes studies on their crystal structure using single-crystal X-ray diffraction, which provides insights into the molecular arrangement and interactions within the crystal lattice. Such studies are important for understanding the physical properties of these compounds and their potential use in crystal engineering (Stenfors & Ngassa, 2020).

Computational Study of Newly Synthesized Sulfonamide Molecules

Computational studies have been conducted on newly synthesized sulfonamide molecules, including N-Hydroxy-4-methylbenzenesulfonamide derivatives. These studies involve the comparison of computationally obtained spectral data with experimental results, providing a comprehensive understanding of the molecular structure and properties of these compounds (Murthy et al., 2018).

Studies on Electronic Properties

Research on N-Hydroxy-4-methylbenzenesulfonamide derivatives includes investigations into their electronic properties. This involves analyses such as Mullikan atomic charges, HOMO, LUMO, and molecular electrostatic potential maps. These studies are vital for predicting the behavior of these compounds in electronic applications and understanding their reactivity and stability (Nikonov et al., 2019).

Safety And Hazards

The safety and hazards of N-Hydroxy-4-methylbenzenesulfonamide are indicated by the hazard statements H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-hydroxy-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-6-2-4-7(5-3-6)12(10,11)8-9/h2-5,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJJPCJUQLGGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435263
Record name N-HYDROXY-4-METHYLBENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-4-methylbenzenesulfonamide

CAS RN

1593-60-8
Record name N-HYDROXY-4-METHYLBENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Hydroxy-4-methylbenzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
JD Majmudar, AM Konopko, KJ Labby… - Journal of the …, 2016 - ACS Publications
… of N-hydroxy-4-methylbenzenesulfonamide at pH 1, 4, 7, and 10 (Figure S5e). We find that N-hydroxy-4-methylbenzenesulfonamide is … At pH 7, N-hydroxy-4-methylbenzenesulfonamide …
Number of citations: 52 pubs.acs.org
K Sirsalmath, SA Suárez, DE Bikiel… - Journal of inorganic …, 2013 - Elsevier
A group of Piloty's acid (N-hydroxybenzenesulfonamide) derivatives were synthesized and fully characterized in order to assess the rates and pH of HNO (azanone, nitroxyl) donation in …
Number of citations: 46 www.sciencedirect.com
N Yadav, S Payra, P Tamuly, JN Moorthy - Organic & Biomolecular …, 2023 - pubs.rsc.org
… styrene, 4-methylstyrene, 4-bromostyrene, α-methylstyrene and 2-bromo-α-methylstyrene as olefins, the reactions occurred smoothly with N-hydroxy-4-methylbenzenesulfonamide to …
Number of citations: 3 pubs.rsc.org
H Goljani, Z Tavakkoli, A Sadatnabi… - Scientific Reports, 2020 - nature.com
This study is the first report of electrochemical generation of hydroxyimino-cyclohexa-dien-ylidene haloniums and their application in the synthesis of new halo-N-hydroxysulfonamide …
Number of citations: 13 www.nature.com
J Cheng, Z Yang, Y Li, Y Xi, Q Sun, L He - Synthesis, 2018 - thieme-connect.com
… We also found that the reaction of N-hydroxy-4-methylbenzenesulfonamide (2a) with 1-chloro-4-vinylbenzene (1b) gave 1-p-chlorophenyl-2-tosylethanone oxime (4s) in a yield of 81%. …
Number of citations: 4 www.thieme-connect.com
S Suarez, F Doctorovich, R Baggio - Acta Crystallographica Section …, 2012 - scripts.iucr.org
… The title compound was obtained as a by-product during the synthesis of N-hydroxy-4-methylbenzenesulfonamide according to the procedure of Scholz et al. (1989 [Scholz, JN, Engel, …
Number of citations: 10 scripts.iucr.org
P Patoghi, A Sadatnabi, D Nematollahi - Scientific Reports, 2023 - nature.com
Our main goal in this work is to synthesize valuable sulfonamide compounds according to the principles of green chemistry and also to present a unique convergent paired mechanism …
Number of citations: 6 www.nature.com
RJ Rahaim Jr, RE Maleczka Jr - Synthesis, 2006 - thieme-connect.com
… anhydride (2 mmol, 652 mg) was added to the reaction followed by an additional 2 h of stirring to afford after the general workup N-cyclohexyl-N-hydroxy-4-methylbenzenesulfonamide […
Number of citations: 72 www.thieme-connect.com
MJC Lee - 1990 - search.proquest.com
… the iV,O-diacetyl derivative of N-hydroxy-4-methylbenzenesulfonamide (19). by dissolving … To a cooled (ice bath), stirred solution of N-hydroxy-4-methylbenzenesulfonamide (1.87 g, …
Number of citations: 2 search.proquest.com
A Wang - 2018 - digital.wpi.edu
… The solvent of the mixture was then removed under reduced pressure and dried under high vacuum to afford 15.9 g (70% yield) of N-hydroxy-4methylbenzenesulfonamide, which was …
Number of citations: 0 digital.wpi.edu

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